2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and an isopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common route starts with the functionalization of pyridine, followed by the introduction of the isopropylthio group. The piperidine ring is then constructed through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-1-carboxylic acid and piperidine-4-carboxylic acid, which share the piperidine ring structure.
Pyridine derivatives: Compounds such as 2-pyridinecarboxaldehyde and 3-pyridinecarboxaldehyde are structurally similar due to the presence of the pyridine ring.
Uniqueness
2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of the piperidine and pyridine rings with the isopropylthio group. This unique structure imparts specific chemical and biological properties that are not found in simpler piperidine or pyridine derivatives .
Properties
Molecular Formula |
C14H20N2OS |
---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
2-(6-propan-2-ylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H20N2OS/c1-11(2)18-14-7-6-12(9-15-14)13-5-3-4-8-16(13)10-17/h6-7,9-11,13H,3-5,8H2,1-2H3 |
InChI Key |
VUALMDINGLJUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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